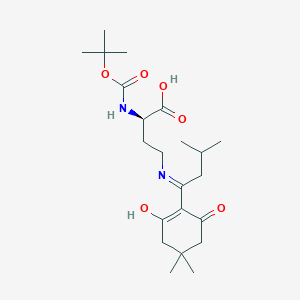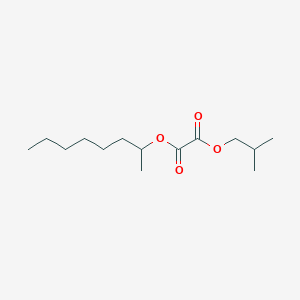
Isobutyloctan-2-yloxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyloctan-2-yloxalate is an organic compound with the molecular formula C14H26O4 It is an ester derived from oxalic acid, where the hydrogen atoms of the acid are replaced by isobutyl and octan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isobutyloctan-2-yloxalate typically involves the esterification of oxalic acid with isobutanol and octan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Oxalic Acid+Isobutanol+Octan-2-ol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyloctan-2-yloxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, isobutanol, and octan-2-ol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid, isobutanol, and octan-2-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
Aplicaciones Científicas De Investigación
Isobutyloctan-2-yloxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of isobutyloctan-2-yloxalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing oxalic acid and alcohols, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Isobutyl acetate: An ester with similar structural features but different functional properties.
Octyl acetate: Another ester with a similar backbone but different alkyl groups.
Ethyl oxalate: A simpler ester of oxalic acid with different alkyl substituents.
Uniqueness
Isobutyloctan-2-yloxalate is unique due to its specific combination of isobutyl and octan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H26O4 |
|---|---|
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
1-O-(2-methylpropyl) 2-O-octan-2-yl oxalate |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-12(4)18-14(16)13(15)17-10-11(2)3/h11-12H,5-10H2,1-4H3 |
Clave InChI |
AINKFKYWNJPNBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


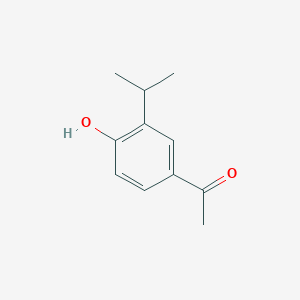

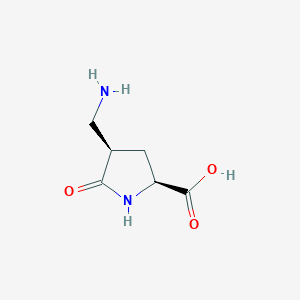
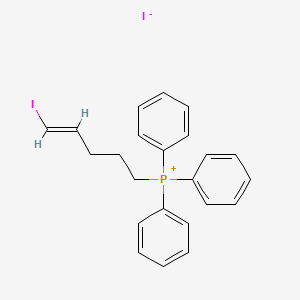
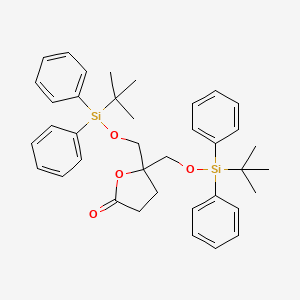
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
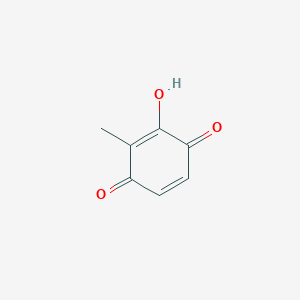
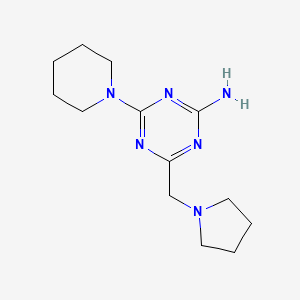
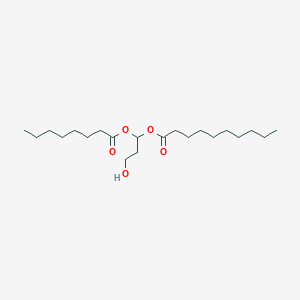

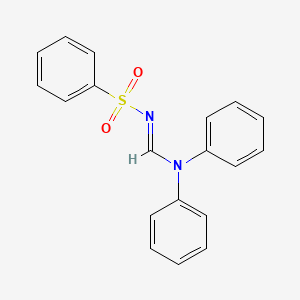
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

